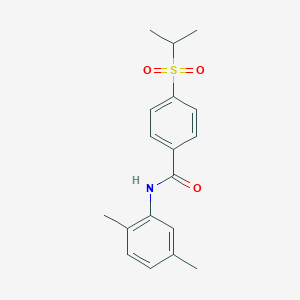

N-(2,5-dimethylphenyl)-4-(isopropylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-4-propan-2-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-12(2)23(21,22)16-9-7-15(8-10-16)18(20)19-17-11-13(3)5-6-14(17)4/h5-12H,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJCKJYSLDRZMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-4-(isopropylsulfonyl)benzamide typically involves the reaction of 2,5-dimethylaniline with 4-(isopropylsulfonyl)benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-4-(isopropylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield sulfides.

Scientific Research Applications

Chemistry

N-(2,5-dimethylphenyl)-4-(isopropylsulfonyl)benzamide serves as a versatile building block in organic synthesis. It can participate in various chemical reactions such as:

- Oxidation : The aromatic rings can be oxidized to form quinones.

- Reduction : The sulfonyl group can be reduced to a sulfide.

- Substitution : The compound can undergo electrophilic aromatic substitution.

These reactions allow for the synthesis of more complex molecules that may have enhanced properties or activities.

Biology

Research indicates that this compound exhibits potential biological activities, including:

- Enzyme Inhibition : It has been studied for its ability to inhibit specific kinases involved in cell signaling pathways.

- Receptor Binding : The compound may interact with various receptors, modulating their activity.

Medicine

This compound is being investigated for several therapeutic applications:

- Anti-inflammatory Activity : Studies suggest it may reduce inflammation by inhibiting pro-inflammatory pathways.

- Anticancer Properties : Preliminary data indicate that it can induce apoptosis in cancer cell lines by targeting specific signaling pathways.

Case Study 1: Breast Cancer Treatment

A study focused on the effects of this compound on MCF-7 breast cancer cells demonstrated:

- Dose-dependent Increase in Apoptosis : Treatment resulted in increased markers of apoptosis (e.g., cleaved caspase-3).

- Mechanism : The compound activated pro-apoptotic factors while suppressing anti-apoptotic signals.

Case Study 2: Overcoming Drug Resistance in Lung Cancer

In another investigation involving non-small cell lung cancer (NSCLC) cells resistant to conventional therapies:

- Enhanced Sensitivity to Chemotherapy : Treatment with the compound led to a significant reduction in cell viability.

- Potential Role : It suggests a mechanism by which the compound could help overcome drug resistance.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-4-(isopropylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues in PET Inhibition

N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide () shares the 2,5-dimethylphenyl group but replaces the benzamide core with a hydroxynaphthalene-carboxamide. This compound demonstrates potent PET-inhibiting activity (IC₅₀ ~10 µM), attributed to:

Comparison :

| Property | Target Compound | N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide |

|---|---|---|

| Core structure | Benzamide | Naphthalenecarboxamide |

| Key substituents | 4-isopropylsulfonyl | 3-hydroxyl |

| Bioactivity | Not reported | PET inhibition (IC₅₀ ~10 µM) |

| Electronic effects | Electron-donating (methyl), moderate EWG (sulfonyl) | Strong EWG (hydroxyl) |

The naphthalene derivative’s higher PET inhibition likely stems from its extended aromatic system and stronger electron-withdrawing groups, enhancing binding affinity .

Adjuvant-Potentiating Benzamide Derivatives

2D216 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide) () incorporates a thiazole ring and piperidinylsulfonyl group. It enhances cytokine production (e.g., IL-6, TNF-α) when combined with Toll-like receptor (TLR) adjuvants like MPLA. Key features include:

Comparison :

| Property | Target Compound | 2D216 |

|---|---|---|

| Core structure | Benzamide | Thiazole-linked benzamide |

| Sulfonyl substituent | Isopropyl | Piperidin-1-yl |

| Bioactivity | Not reported | NF-κB/cytokine activation |

| Solubility | Moderate (aliphatic sulfonyl) | High (heterocyclic sulfonyl) |

The piperidinyl group in 2D216 enhances aqueous solubility, critical for adjuvant applications, whereas the target compound’s isopropyl group may favor membrane permeability .

Pesticidal Benzamide Analogues

Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) () is a herbicide with a pyridinecarboxamide core and fluorinated substituents. Its activity relies on:

- Fluorine atoms : Electron-withdrawing effects strengthen binding to acetolactate synthase (ALS).

- Lipophilic phenoxy group: Enhances soil persistence .

Comparison :

| Property | Target Compound | Diflufenican |

|---|---|---|

| Core structure | Benzamide | Pyridinecarboxamide |

| Key substituents | 2,5-dimethylphenyl, isopropylsulfonyl | 2,4-difluorophenyl, trifluoromethylphenoxy |

| Bioactivity | Not reported | ALS inhibition (herbicidal) |

| Electronic profile | Electron-donating (methyl) | Strong EWG (fluoro, trifluoromethyl) |

Diflufenican’s fluorinated groups provide stronger electron-withdrawing effects, critical for herbicidal activity, whereas the target compound’s methyl groups may limit target compatibility .

Key Research Findings and Structure-Activity Relationships (SAR)

- Substituent positioning : 2,5-Dimethyl groups on the phenyl ring optimize steric compatibility in both PET inhibitors and adjuvants .

- Sulfonyl group variations : Aliphatic (isopropyl) vs. heterocyclic (piperidinyl) sulfonyl groups modulate solubility and target engagement .

- Electronic effects : Electron-withdrawing groups (e.g., hydroxyl, fluoro) enhance PET inhibition and herbicidal activity, while electron-donating groups (methyl) may favor adjuvant applications .

Biological Activity

N-(2,5-dimethylphenyl)-4-(isopropylsulfonyl)benzamide is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure

The compound can be represented structurally as follows:

This structure features a sulfonamide group, which is known to enhance the biological activity of benzamide derivatives.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

The mechanisms by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to interact with various enzymes, potentially inhibiting their activity and leading to downstream effects on cellular processes.

- Modulation of Signaling Pathways : By affecting key signaling pathways involved in inflammation and cell proliferation, this compound could alter the cellular response to stimuli.

Case Studies

Several studies have explored the biological activities of structurally related compounds:

- Antiviral Efficacy :

- Anti-inflammatory Activity :

- Cancer Cell Line Studies :

Data Table: Comparative Biological Activities

Q & A

Q. Table 1: Representative Characterization Data

| Technique | Key Observations | Reference |

|---|---|---|

| IR (KBr) | S=O (1320 cm⁻¹), C=O (1665 cm⁻¹) | |

| ¹H NMR (400 MHz) | δ 2.3 (s, 6H, CH₃), δ 1.3 (d, 6H) | |

| HRMS | [M+H]⁺: 354.1471 (calc), 354.1468 |

Advanced: How can crystallographic data discrepancies be resolved during structural elucidation?

Methodological Answer:

- Software Tools : Use SHELXL for refinement of X-ray data to resolve ambiguities in bond lengths/angles. For example, discrepancies in sulfonyl group geometry (e.g., S–O bond lengths) can be refined using least-squares minimization .

- Validation : Cross-check with ORTEP-3 for thermal ellipsoid visualization to identify disorder or misassigned atoms .

- WinGX Integration : Employ the WinGX suite for comprehensive data merging (e.g., resolving twinning or high Rint values) via its GUI-driven tools .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Core Modifications : Synthesize analogs with varying sulfonyl (e.g., ethylsulfonyl) or aryl substituents (e.g., 2,4-dimethylphenyl) to assess steric/electronic effects.

- Biological Assays : Use enzyme inhibition assays (e.g., kinase targets) to correlate structural changes (e.g., logP, polar surface area) with activity.

- Data Analysis : Apply multivariate regression to link substituent parameters (Hammett σ, π values) with bioactivity trends .

Advanced: What computational strategies predict solubility and stability under experimental conditions?

Methodological Answer:

- Solubility Prediction : Use COSMO-RS or Schrödinger’s QikProp to estimate aqueous solubility (logS) based on molecular descriptors (e.g., PSA, logP) .

- Degradation Studies : Perform DFT calculations (e.g., Gaussian 16) to model hydrolysis pathways of the sulfonyl group under acidic/basic conditions.

- Stability Validation : Compare computational results with accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) and HPLC monitoring .

Advanced: How to address contradictions between spectroscopic and crystallographic data?

Methodological Answer:

- Case Example : If NMR suggests planar amide geometry, but X-ray shows torsional distortion:

- Dynamic Effects : Use variable-temperature NMR to probe conformational flexibility.

- Hirshfeld Analysis : Map intermolecular interactions (e.g., hydrogen bonds) in the crystal lattice that may force non-planarity .

- DFT Comparison : Optimize gas-phase and crystal-phase geometries using B3LYP/6-31G(d) to identify packing-induced distortions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.